

# Deoxyschizandrin Pharmacokinetics: A Comparative Analysis in Male and Female Rat Models

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## Compound of Interest

Compound Name: Deoxyschizandrin

Cat. No.: B1210598

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**Deoxyschizandrin**, a primary bioactive lignan found in the fruit of *Schisandra chinensis*, is the subject of growing interest for its potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This guide provides a comparative overview of the pharmacokinetics of **Deoxyschizandrin** in male and female rat models, supported by experimental data.

## Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of **Deoxyschizandrin** were determined in male and female Sprague-Dawley rats following a single oral administration of a *Schisandra chinensis* extract. The data reveals significant gender-related differences in the disposition of the compound.

Pharmacokinetic Parameter	Male Rats	Female Rats
C <sub>max</sub> (ng/mL)	23.5 ± 8.7	123.6 ± 35.4
T <sub>max</sub> (h)	0.5	2.0
AUC <sub>0-t</sub> (ng·h/mL)	89.7 ± 25.1	1589.6 ± 389.2
t <sub>1/2</sub> (h)	2.8 ± 0.9	8.3 ± 1.5

Data represents mean ± standard deviation.

## Experimental Protocols

The presented data was obtained through a study utilizing the following methodology:

**Animal Models:** The study used adult male and female Sprague-Dawley rats.

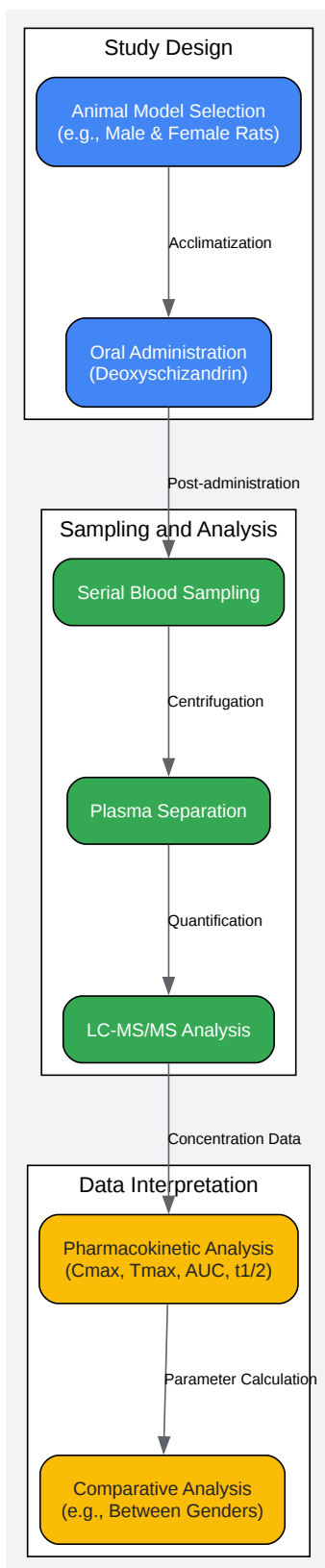
**Dosing:** A single dose of Schisandra chinensis extract was administered orally to the rats.

**Sample Collection:** Blood samples were collected from the rats at various time points post-administration to characterize the plasma concentration-time profile of **Deoxyschizandrin**.

**Analytical Method:** The concentration of **Deoxyschizandrin** in the plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of the analyte in a complex biological matrix.

**Pharmacokinetic Analysis:** The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including the maximum plasma concentration ( $C_{max}$ ), the time to reach maximum plasma concentration ( $T_{max}$ ), the area under the plasma concentration-time curve from time zero to the last measurable time point ( $AUC_{0-t}$ ), and the terminal half-life ( $t_{1/2}$ ).

## Mandatory Visualization



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Caption: Experimental workflow for a comparative pharmacokinetic study.

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